molecular formula C23H27FN4OS B2644408 4-[4-(3-Fluoro-4-methoxybenzyl)piperazin-1-yl]-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine CAS No. 612523-32-7

4-[4-(3-Fluoro-4-methoxybenzyl)piperazin-1-yl]-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

Cat. No.: B2644408
CAS No.: 612523-32-7
M. Wt: 426.55
InChI Key: WPIBKFYNJCLOPO-UHFFFAOYSA-N
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Description

4-[4-(3-Fluoro-4-methoxybenzyl)piperazin-1-yl]-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine is a potent and selective small-molecule inhibitor of Discoidin Domain Receptor 1 (DDR1) tyrosine kinase. DDR1 is a collagen-activated receptor tyrosine kinase that is overexpressed in various human cancers, including breast, pancreatic, and brain tumors , where it plays a critical role in regulating cell adhesion, migration, proliferation, and the remodeling of the extracellular matrix. This compound acts by specifically targeting the ATP-binding pocket of DDR1, thereby potently suppressing its autophosphorylation and downstream signaling pathways . Its research value is particularly significant in oncology, where it is used as a chemical probe to investigate the pathological functions of DDR1 in tumor progression, epithelial-to-mesenchymal transition (EMT), metastasis, and therapy resistance. Preclinical studies have explored the efficacy of DDR1 inhibition in enhancing chemosensitivity and overcoming drug resistance in solid tumors , making this inhibitor a valuable tool for validating DDR1 as a therapeutic target and for developing novel combination treatment strategies.

Properties

IUPAC Name

4-[4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl]-6-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN4OS/c1-15-3-6-20-17(11-15)21-22(25-14-26-23(21)30-20)28-9-7-27(8-10-28)13-16-4-5-19(29-2)18(24)12-16/h4-5,12,14-15H,3,6-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPIBKFYNJCLOPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C3=C(N=CN=C3S2)N4CCN(CC4)CC5=CC(=C(C=C5)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(3-Fluoro-4-methoxybenzyl)piperazin-1-yl]-6-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

4-[4-(3-Fluoro-4-methoxybenzyl)piperazin-1-yl]-6-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.

    Reduction: The compound can be reduced to remove the fluoro group, yielding a different derivative.

    Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while substitution of the fluoro group can yield a variety of substituted derivatives.

Scientific Research Applications

Pharmacological Properties

Recent studies have indicated that this compound exhibits significant activity against various biological targets. The following sections outline its primary applications.

Neuropharmacological Applications

The compound has shown promise as a modulator of neurotransmitter systems, particularly in the context of psychiatric disorders.

  • Dopamine Transporter Inhibition : Research indicates that derivatives of piperazine compounds can selectively inhibit the dopamine transporter (DAT). This inhibition is crucial for the treatment of disorders such as schizophrenia and depression. The presence of the 3-fluoro-4-methoxybenzyl group enhances binding affinity to DAT, potentially leading to improved therapeutic outcomes .
  • Serotonin Receptor Modulation : The compound's structure suggests potential interactions with serotonin receptors, which are pivotal in mood regulation. Studies have demonstrated that similar compounds can act as selective serotonin reuptake inhibitors (SSRIs), offering new avenues for treating anxiety and depressive disorders .

Oncological Applications

The compound's ability to modulate cellular signaling pathways makes it a candidate for cancer therapy.

  • Tyrosinase Inhibition : Tyrosinase is an enzyme involved in melanin production and has been implicated in hyperpigmentation disorders. Compounds with a similar piperazine structure have been explored for their ability to inhibit tyrosinase activity, suggesting that this compound could be developed as a therapeutic agent for skin-related conditions .
  • Protein Kinase Modulation : The compound may also function as a modulator of protein kinase activity, which is crucial in regulating cell proliferation and survival. This property could be leveraged in the development of targeted cancer therapies aimed at specific signaling pathways involved in tumor growth .
Activity TypeTargetResultReference
Dopamine Transport InhibitionDATHigh affinity
Serotonin Receptor Modulation5-HT ReceptorsPotential SSRI activity
Tyrosinase InhibitionTyrosinaseCompetitive inhibition
Protein Kinase ModulationVarious kinasesModulation observed

Case Study 1: Neuropharmacological Impact

A study conducted on a series of piperazine derivatives found that modifications such as the introduction of a fluoro group significantly enhanced DAT binding affinity. This was evidenced by in vitro assays showing increased potency compared to non-fluorinated counterparts. Such findings suggest that the compound could be further developed as an effective treatment for dopamine-related disorders.

Case Study 2: Anticancer Properties

Research focusing on the inhibition of tyrosinase by piperazine derivatives revealed that certain modifications led to enhanced inhibitory activity. The introduction of the methoxy group in the benzyl moiety was particularly effective in increasing binding affinity to the enzyme's active site. This indicates that compounds like 4-[4-(3-Fluoro-4-methoxybenzyl)piperazin-1-yl]-6-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine could serve as lead compounds in the development of new treatments for hyperpigmentation disorders.

Mechanism of Action

The mechanism of action of 4-[4-(3-Fluoro-4-methoxybenzyl)piperazin-1-yl]-6-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The compound shares its core scaffold with several derivatives reported in the evidence. Key structural variations include:

Compound Name / ID Substituents at Position 4 Additional Modifications Reference
4-[4-(3-Fluoro-4-methoxybenzyl)piperazin-1-yl]-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine 4-(3-Fluoro-4-methoxybenzyl)piperazine 6-Methyl substitution on tetrahydro ring Target compound
4-(4-Benzylpiperazin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine (4c) 4-Benzylpiperazine No methyl substitution
4-(4-Benzylpiperidin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine (4d) 4-Benzylpiperidine No methyl substitution
4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine 4-(3,4-Dichlorophenyl)piperazine; 5-(4-fluorophenyl) 6-Methyl substitution on thieno ring

Key Observations :

  • The target compound uniquely combines a 6-methyl group on the tetrahydro ring with a 3-fluoro-4-methoxybenzyl-piperazine substituent, distinguishing it from analogs like 4c and 4d, which lack methyl groups and feature simpler benzyl groups .
  • Compared to the dichlorophenyl/fluorophenyl analog (), the target compound’s methoxy group may enhance solubility, while the tetrahydro ring could influence conformational stability .
Physicochemical Properties

Melting points and synthetic yields vary with substituent bulkiness and polarity:

Compound Melting Point (°C) Yield (%) Solubility Profile (Ethanol/Water) Reference
4c 134–135 70 Ethanol/water
4d 142–143 65 Ethanol
Target compound* Not reported Not reported Likely ethanol-soluble due to methoxy group Inferred

Hypothetical Insights :

  • The 3-fluoro-4-methoxybenzyl group may confer selectivity toward enzymes or receptors sensitive to electron-withdrawing substituents (e.g., fluorinated antipsychotics).
  • The 6-methyl group could sterically hinder metabolic degradation, enhancing pharmacokinetic stability.

Biological Activity

The compound 4-[4-(3-Fluoro-4-methoxybenzyl)piperazin-1-yl]-6-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure characterized by a piperazine ring and a benzothieno-pyrimidine core. The presence of the 3-fluoro-4-methoxybenzyl moiety enhances its biological activity by influencing receptor interactions and metabolic stability.

Anticancer Properties

Research indicates that derivatives of the piperazine class exhibit significant anticancer activity. For instance, compounds similar to the target structure have shown effectiveness against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. A study reported that certain piperazine derivatives demonstrated IC50 values lower than 2 μg/mL against MCF-7 cells, indicating potent cytotoxic effects .

The anticancer activity is primarily attributed to the ability of these compounds to inhibit key enzymes involved in tumor growth and proliferation. For example, docking studies have shown that these compounds can effectively bind to the active sites of tyrosinase and other critical enzymes . The structural modifications in the piperazine ring significantly influence their binding affinity and selectivity.

Antimicrobial Activity

In addition to anticancer properties, this compound has been evaluated for antimicrobial activity. Piperazine derivatives are known to exhibit antibacterial effects against various strains. Studies have highlighted their potential as inhibitors of bacterial growth by disrupting cellular processes .

Case Studies

  • Study on Anticancer Efficacy : A series of piperazine derivatives were synthesized and tested for their cytotoxicity against multiple cancer cell lines. The results indicated that modifications in the benzyl and piperazine components significantly enhanced their anticancer properties .
  • Antimicrobial Evaluation : Another study focused on the antibacterial efficacy of piperazine derivatives against Gram-positive and Gram-negative bacteria. The findings suggested that compounds with specific substitutions exhibited superior antimicrobial activity compared to standard antibiotics .

Table 1: Summary of Biological Activities

Activity TypeCell Line/OrganismIC50 Value (μg/mL)Reference
AnticancerMCF-7< 2
AnticancerHepG2Varies
AntimicrobialStaphylococcus aureusVaries
AntimicrobialEscherichia coliVaries

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthetic route of this compound, particularly in achieving high purity and yield?

  • Methodological Answer : Prioritize stepwise purification using techniques like column chromatography and recrystallization. Monitor intermediates via LC-MS (e.g., m/z 301.0 [M+H]+ as in ) and confirm structural integrity with 1^1H NMR (e.g., δ 1.78 ppm for CH2_2 groups). Adjust reaction conditions (e.g., solvent polarity, temperature) based on the steric hindrance of the piperazine and benzothieno-pyrimidine moieties. For piperazine derivatives, ensure inert atmospheres to prevent oxidation .

Q. How can researchers validate the structural conformation of this compound, especially its stereochemistry and substituent positioning?

  • Methodological Answer : Combine X-ray crystallography (if single crystals are obtainable) with advanced NMR techniques (e.g., 13^{13}C NMR, DEPT-135, and 2D-COSY). For the methoxybenzyl group, compare 1^1H NMR shifts (e.g., δ 7.43 ppm for aromatic protons in ) to reference spectra. Computational tools like density functional theory (DFT) can predict NMR chemical shifts for validation .

Q. What strategies are effective in assessing the compound’s solubility and stability under physiological conditions for in vitro assays?

  • Methodological Answer : Perform pH-dependent solubility studies using HPLC with a photodiode array detector. Use phosphate-buffered saline (PBS) and simulated gastric fluid for stability testing. For the fluorinated benzyl group, monitor hydrolytic stability via mass spectrometry. Lyophilization may enhance storage stability .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking or MD simulations) elucidate the compound’s mechanism of action in target binding?

  • Methodological Answer : Use Schrödinger Suite or AutoDock Vina to model interactions with receptors (e.g., serotonin or dopamine receptors due to the piperazine moiety). Parameterize the fluorine atom’s electronegativity and the benzothieno-pyrimidine core’s π-stacking potential. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) binding assays .

Q. What experimental approaches resolve contradictions in reported biological activity data (e.g., conflicting IC50_{50} values across studies)?

  • Methodological Answer : Standardize assay conditions (e.g., cell line selection, ATP concentrations in kinase assays). Conduct dose-response curves in triplicate with positive controls (e.g., staurosporine for kinase inhibition). Use orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) to confirm activity. Cross-reference with structurally similar compounds (e.g., trifluoromethyl-substituted analogs in ) to identify substituent-specific effects .

Q. How can AI-driven process simulation (e.g., COMSOL Multiphysics) optimize large-scale synthesis while minimizing byproducts?

  • Methodological Answer : Train AI models on reaction parameters (e.g., temperature, stoichiometry) from small-scale syntheses. Predict byproduct formation (e.g., dihydrochloride salts in ) and optimize solvent systems using quantum mechanical calculations. Implement real-time PAT (process analytical technology) for dynamic adjustment of flow rates in continuous reactors .

Q. What methodologies address challenges in characterizing metabolic pathways and identifying reactive metabolites?

  • Methodological Answer : Use hepatic microsome assays with LC-HRMS for metabolite profiling. For the 3-fluoro-4-methoxybenzyl group, track defluorination via 19^{19}F NMR. Employ CRISPR-edited cytochrome P450 isoforms to isolate metabolic pathways. Compare results with in silico tools like MetaDrug for pathway prediction .

Data Analysis and Theoretical Frameworks

Q. How can researchers integrate this compound into a theoretical framework for polypharmacology or multi-target drug discovery?

  • Methodological Answer : Map its pharmacophore features (e.g., hydrogen bond acceptors in the pyrimidine ring, hydrophobic regions in the benzothieno group) against target databases like ChEMBL. Use systems biology tools (e.g., STRING or KEGG) to identify interconnected pathways. Validate multi-target hypotheses via kinome-wide profiling or transcriptomics .

Q. What statistical methods are robust for analyzing dose-dependent cytotoxicity data with high variability?

  • Methodological Answer : Apply nonlinear regression models (e.g., four-parameter logistic curve) in GraphPad Prism. Use ANOVA with post-hoc Tukey tests to compare replicates. For high-throughput screens, employ machine learning algorithms (e.g., random forests) to identify confounding variables (e.g., plate edge effects) .

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